1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Description
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound featuring an isobutyl substituent at the 1-position, a pyridin-2-yl group at the 3-position, and a nitrile group at the 4-position. The isobutyl group enhances lipophilicity, while the pyridin-2-yl moiety contributes to electronic interactions and hydrogen bonding capabilities, making this compound structurally distinct among pyrazole-carbonitrile analogs .
Properties
Molecular Formula |
C13H14N4 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-pyridin-2-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,8H2,1-2H3 |
InChI Key |
RWVUTCVHHUPRKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with isobutylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the process.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyridin-2-yl and pyrazole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- CuAAC () is highly efficient for triazole-linked hybrids, but yields drop with bulky substituents (e.g., 46% for butyl vs. 90% for isopropyl).
- The target compound’s synthesis likely follows similar CuAAC or nucleophilic substitution routes, though its isobutyl group may require optimized conditions to mitigate steric effects.
Physicochemical Properties
Key Observations :
- Higher melting points in triazole hybrids () suggest strong intermolecular interactions (e.g., dipole-dipole, π-stacking).
- The target compound’s pyridin-2-yl group may lower LogP compared to phenyl analogs, balancing lipophilicity and solubility.
Spectroscopic and Analytical Data
- 1H NMR : Pyridin-2-yl protons in the target compound would resonate at δ ~8.0–8.5 ppm (cf. δ 8.39 ppm for phenyl-triazole in ).
- IR : The nitrile group exhibits a strong absorption at ~2240 cm⁻¹ (consistent with ).
- MS : Molecular ion peaks align with calculated masses (e.g., [M]+ at m/z 278 for vs. ~240 for the target compound).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
